Tuning Degradation Rate: The Impact of PLGA Lactide:Glycolide Ratio on Hydrolysis Kinetics and Sustained Release Duration
The degradation rate of PLGA is a direct function of its lactide:glycolide (LA:GA) ratio, with higher glycolide content leading to faster hydrolysis due to its greater hydrophilicity and lower steric hindrance [1]. A comparison of the predicted induction period (a measure of the lag phase before significant drug release) for protein-loaded microparticles shows a clear, quantitative relationship: increasing the LA content from 50% to 85% more than doubles the induction period. Specifically, the predicted induction periods for ovalbumin and bovine serum albumin release from PLGA microparticles were 45, 70, and 105 days for 50:50, 75:25, and 85:15 LA:GA ratios, respectively [2]. This demonstrates that a change in LA:GA ratio from 50:50 to 85:15 results in a 60-day (2.3-fold) increase in the time before significant release begins.
| Evidence Dimension | Predicted Induction Period for Protein Release |
|---|---|
| Target Compound Data | 105 days (PLGA 85:15) |
| Comparator Or Baseline | 45 days (PLGA 50:50) and 70 days (PLGA 75:25) |
| Quantified Difference | 60-day (2.3-fold) increase vs. PLGA 50:50; 35-day (1.5-fold) increase vs. PLGA 75:25 |
| Conditions | PLGA microparticles loaded with ovalbumin (46 kDa) and bovine serum albumin (66 kDa), in vitro release study |
Why This Matters
This directly addresses the fundamental requirement for any sustained-release formulation: the ability to program the release duration. Selecting the correct LA:GA ratio is a primary determinant of product performance and therapeutic window.
- [1] Gentile, P., Chiono, V., Carmagnola, I., Hatton, P.V. An Overview of Poly(lactic-co-glycolic) Acid (PLGA)-Based Biomaterials for Bone Tissue Engineering. Int. J. Mol. Sci. 2014, 15, 3640-3659. View Source
- [2] Zhang, Y., Zhang, J., Li, S., Xu, Y., Li, J., Feng, M. Theoretical Prediction of Induction Period from Transient Pore Evolvement in Polyester-Based Microparticles. Mol. Pharmaceutics 2018, 15, 4709-4720. View Source
